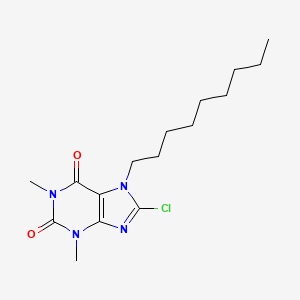
8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorine atom at the 8th position, methyl groups at the 1st and 3rd positions, and a nonyl chain at the 7th position. The purine ring system is a common scaffold in many biologically active molecules, making this compound of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a purine derivative followed by alkylation to introduce the nonyl chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and bases such as ethyldiisopropylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale chlorination and alkylation reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted purines.
科学研究应用
8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its structural similarity to natural purines makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and nonyl chain contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .
相似化合物的比较
Similar Compounds
8-CHLORO-1,3,7-TRIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has a similar structure but with a trimethyl group instead of a nonyl chain.
8-CHLOROTHEOPHYLLINE: Another related compound with a similar purine structure but different substituents.
Uniqueness
The uniqueness of 8-CHLORO-1,3-DIMETHYL-7-NONYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The nonyl chain, in particular, influences its hydrophobicity and interaction with biological membranes, setting it apart from other similar compounds.
属性
分子式 |
C16H25ClN4O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
8-chloro-1,3-dimethyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C16H25ClN4O2/c1-4-5-6-7-8-9-10-11-21-12-13(18-15(21)17)19(2)16(23)20(3)14(12)22/h4-11H2,1-3H3 |
InChI 键 |
ILPQSDANZQKBNX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-acetyl-6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15007681.png)
![Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester](/img/structure/B15007686.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide](/img/structure/B15007694.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone](/img/structure/B15007707.png)
![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)
![3-chloro-N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15007719.png)
![(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine](/img/structure/B15007723.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15007731.png)
![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)

![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(pyridin-3-ylmethyl)amino]ethanone](/img/structure/B15007749.png)
![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B15007769.png)
